molecular formula C7H7BrN2 B11900582 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B11900582
M. Wt: 199.05 g/mol
InChI Key: SZOZWAKTCIECFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical research projects.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or immune responses. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-7-azaindole
  • 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development in medicinal chemistry and related fields.

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2

InChI Key

SZOZWAKTCIECFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CN=C(C=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.